molecular formula C13H13FN4 B2944529 n-Cyano-2-fluoro-5-methyl-n-[(1-methyl-1h-imidazol-2-yl)methyl]aniline CAS No. 2190139-28-5

n-Cyano-2-fluoro-5-methyl-n-[(1-methyl-1h-imidazol-2-yl)methyl]aniline

Cat. No.: B2944529
CAS No.: 2190139-28-5
M. Wt: 244.273
InChI Key: QPGQIABNKOWNAZ-UHFFFAOYSA-N
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Description

n-Cyano-2-fluoro-5-methyl-n-[(1-methyl-1h-imidazol-2-yl)methyl]aniline is a complex organic compound that features a cyano group, a fluoro substituent, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyano-2-fluoro-5-methyl-n-[(1-methyl-1h-imidazol-2-yl)methyl]aniline typically involves multi-step organic reactions. One common approach is to start with a substituted aniline derivative, which undergoes a series of reactions including nitration, reduction, and substitution to introduce the cyano and fluoro groups. The imidazole moiety is then introduced through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

n-Cyano-2-fluoro-5-methyl-n-[(1-methyl-1h-imidazol-2-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups present in the molecule.

    Substitution: The fluoro and cyano groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, n-Cyano-2-fluoro-5-methyl-n-[(1-methyl-1h-imidazol-2-yl)methyl]aniline is used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in biology, particularly in the development of new pharmaceuticals. Its imidazole moiety is known to interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound may be explored for its therapeutic properties. Its ability to interact with enzymes and receptors could lead to the development of new treatments for various diseases.

Industry

In industry, the compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism of action of n-Cyano-2-fluoro-5-methyl-n-[(1-methyl-1h-imidazol-2-yl)methyl]aniline involves its interaction with specific molecular targets. The imidazole moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • n-Cyano-2-fluoro-5-methyl-n-[(1-methyl-1h-imidazol-4-yl)methyl]aniline
  • n-Cyano-2-fluoro-5-methyl-n-[(1-methyl-1h-imidazol-5-yl)methyl]aniline

Uniqueness

n-Cyano-2-fluoro-5-methyl-n-[(1-methyl-1h-imidazol-2-yl)methyl]aniline is unique due to the specific positioning of its functional groups. The presence of both a cyano and fluoro group, along with the imidazole moiety, provides a distinct set of chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

(2-fluoro-5-methylphenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4/c1-10-3-4-11(14)12(7-10)18(9-15)8-13-16-5-6-17(13)2/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGQIABNKOWNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)N(CC2=NC=CN2C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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